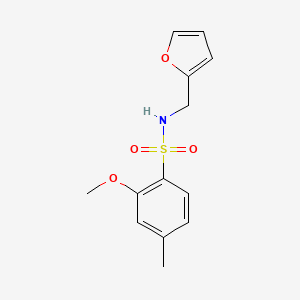
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene was discovered as a contaminant in benzene . 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom .
Chemical Reactions Analysis
Thiophene and its derivatives have been used extensively in the synthesis of various pharmaceutical compounds .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing different acid moieties. While not directly mentioning the specific compound , this research is relevant for understanding the broader context of thiadiazole derivatives. The synthesized compounds exhibited antimicrobial, anti-lipase, and anti-urease activities, highlighting the potential of thiadiazole derivatives in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer Evaluation
Research by Ravinaik et al. (2021) on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a structurally related class of compounds, demonstrated significant anticancer activities against several cancer cell lines. This study suggests that modifications to the thiadiazole core can potentiate anticancer effects, providing a foundation for further exploration of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide derivatives (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis of 2-(Aryl)-5-(Arylidene)-4-Thiazolidinone Derivatives
A study by Deep et al. (2012) involved the synthesis of N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, evaluating their analgesic and anti-inflammatory activities. Although the compound of interest was not directly synthesized, the research illustrates the versatile pharmacological potential of thiazolidinone and thiadiazole derivatives, suggesting avenues for further research into their applications (Deep, Jain, Sharma, Phogat, & Malhotra, 2012).
Glutaminase Inhibitors
Shukla et al. (2012) discussed the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research indicates the role of thiadiazole derivatives in modulating enzyme activity, which could be relevant for the compound , especially in the context of cancer metabolism (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-3-4-11-13(21-17-16-11)14(19)15-8-7-10-5-6-12(20-10)9(2)18/h5-6H,3-4,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXRRNTYOADQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2566564.png)
![N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2566565.png)
![tert-butyl (3aR,4S,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2566566.png)
![Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate](/img/structure/B2566567.png)
![Ethyl 5-(2-chloropropanoyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2566568.png)

![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566572.png)


![3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2566575.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2566579.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2566580.png)
![2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2566581.png)
![N-{2-[2-(4-fluorophenyl)-2-methylpropanamido]ethyl}prop-2-enamide](/img/structure/B2566582.png)